2-甲酰异烟酸

描述

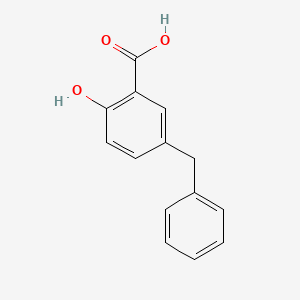

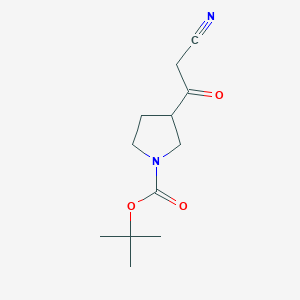

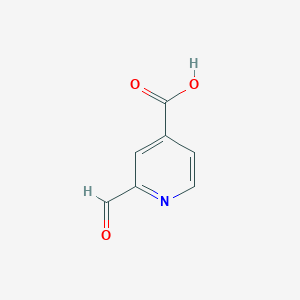

2-Formylisonicotinic acid is an aromatic carboxylic acid with the chemical formula C7H5NO3 . It is also known by several synonyms such as 2-Formylpyridine-4-carboxylic acid, 2-Formylisonicotinicacid, and 2-Formyl-isonicotinic acid .

Molecular Structure Analysis

The molecular formula of 2-Formylisonicotinic acid is C7H5NO3 . It has a molecular weight of 151.12 g/mol . The InChI representation of its structure is InChI=1S/C7H5NO3/c9-4-6-3-5 (7 (10)11)1-2-8-6/h1-4H, (H,10,11) .

Chemical Reactions Analysis

While specific chemical reactions involving 2-Formylisonicotinic acid are not available, it’s important to note that many chemical and biological systems involve acid-base reactions in aqueous solutions .

Physical And Chemical Properties Analysis

2-Formylisonicotinic acid has a molecular weight of 151.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are 151.026943022 g/mol . The Topological Polar Surface Area is 67.3 Ų .

科学研究应用

可再生能源和储氢

甲酸是一种简单的羧酸,在可再生能源应用中显示出巨大的潜力,特别是作为储氢材料。它在直接甲酸燃料电池 (DFAFC) 中的效率超过了其他几种 PEMFC,使其成为便携式设备和车辆的有希望的燃料。甲酸的可逆储氢能力,在环境条件下由金属配合物或纳米颗粒基催化剂促进,突出了其在开发低成本、高效的可充电氢燃料电池中的效用。这与减少大气 CO2 水平和减轻全球变暖影响的更广泛目标相一致 (辛格、辛格和库马尔,2016)。

生物分子合成和药物开发

对 2-(N-甲酰-N-甲基)氨基乙基的研究突出了其在治疗性寡核苷酸固相合成中的潜力。这种方法通过避免使用浓氨水进行脱保护来简化寡核苷酸合成后处理,使其成为一种具有成本效益且高效的药物开发策略 (格拉伊科夫斯基、威尔克、赫米莱夫斯基、菲利普斯和博卡奇,2001)。

材料科学和催化

对 2-羟基烟酸多态性的研究揭示了该化合物的固态特性及其对材料科学的影响。由于不同的分子堆积方式而存在多种多态性,为探索具有针对特定应用定制的性质的新型材料开辟了途径 (朗、周、西斯、西格勒和李,2015)。

环境应用

甲酸介导的反应已被用于从铁中有效生成挥发性化合物,提高了环境分析中的灵敏度和检测限。该方法在环境样品中痕量铁测定中的应用展示了化学反应与分析技术相结合用于环境监测和评估 (郑、斯特金、布罗菲、何和侯,2010)。

未来方向

While specific future directions for 2-Formylisonicotinic acid are not available, research in the field of RNA interference (RNAi), a gene regulatory process mediated by small interfering RNAs (siRNAs), has made remarkable progress as a potential therapeutic agent against various diseases . This could potentially open up new avenues for compounds like 2-Formylisonicotinic acid.

属性

IUPAC Name |

2-formylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVLSIKRVYZKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624773 | |

| Record name | 2-Formylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formylisonicotinic acid | |

CAS RN |

855636-38-3 | |

| Record name | 2-Formylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。